molecular formula C17H10Cl3N3O B2966717 3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 861209-75-8

3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2966717
CAS No.: 861209-75-8
M. Wt: 378.64
InChI Key: AMLWWZJFFIQCJQ-UHFFFAOYSA-N
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Description

3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifunctional substitution pattern:

  • Position 3: Chlorine substituent.
  • Position 7: A 5-(2,4-dichlorophenyl)furan-2-yl group.
  • Position 2: Methyl group.

Pyrazolo[1,5-a]pyrimidines are purine analogs with demonstrated applications in medicinal chemistry, including antitrypanosomal, antischistosomal, and kinase inhibitory activities .

Properties

IUPAC Name

3-chloro-7-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N3O/c1-9-16(20)17-21-7-6-13(23(17)22-9)15-5-4-14(24-15)11-3-2-10(18)8-12(11)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLWWZJFFIQCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic compound with potential applications in various biological contexts. Its unique structure, characterized by a pyrazolo-pyrimidine framework, suggests diverse biological activities that merit thorough investigation.

  • Molecular Formula : C17H10Cl3N3O
  • Molecular Weight : 378.64 g/mol
  • IUPAC Name : 3-chloro-7-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with nucleic acids and proteins.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. For instance:

  • In vitro Studies : Compounds within this class have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.
  • Case Study : A derivative of this compound demonstrated significant activity against human lung cancer cells (A549), with IC50 values indicating potent cytotoxicity.

Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented:

  • Bacterial Inhibition : Research shows that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Fungal Activity : Some studies report antifungal properties against Candida species, suggesting a broad-spectrum antimicrobial profile.

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties:

  • Mechanism : Compounds may modulate neurotransmitter systems, particularly affecting acetylcholine and serotonin levels in the brain. This modulation could provide therapeutic benefits in neurodegenerative diseases.
  • Case Study : In animal models, a related compound reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeEvidence TypeFindings
AnticancerIn vitro studiesCytotoxicity against A549 cells (IC50 values)
AntimicrobialBacterial studiesInhibition of Gram-positive/negative bacteria
Fungal studiesActivity against Candida species
NeuroprotectiveAnimal modelsReduced neuroinflammation in Alzheimer's models

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs and their substituent patterns are compared below:

Compound Name Position 3 Position 5 Position 7 Substituent Position 2 Reference
3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine Cl - 5-(2,4-dichlorophenyl)furan-2-yl CH₃ Target
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2,4-dichlorophenyl 4-fluorophenyl CF₃ CH₃
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2,4-dichlorophenyl 4-fluorophenyl CF₃ C₆H₅
3-Bromo-7-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine Br - 5-(2,4-dichlorophenyl)furan-2-yl CH₃

Key Observations :

  • Position 2 : Methyl vs. phenyl substituents influence steric bulk, affecting molecular planarity and crystal packing .
  • Halogenation : Bromine at position 3 (in ) may alter reactivity compared to chlorine due to differences in electronegativity and bond length.

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal:

  • Dihedral Angles :
    • The dichlorophenyl ring in the target compound’s furyl group may form dihedral angles similar to 50.76° (analog with CF₃ at position 7) or 69.95° (analog with phenyl at position 2) .
    • Planarity deviations in the pyrazolo[1,5-a]pyrimidine core are typically ≤ 0.006 Å, ensuring structural rigidity .
  • Intermolecular Interactions :
    • CF₃-substituted analogs exhibit Cl⋯Cl interactions (3.475 Å) and van der Waals forces .
    • Furyl-substituted derivatives may engage in C–H⋯π or halogen bonding, depending on substituents .

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